Methyl 1-methyl-1H-indazole-3-carboxylate

Medicinal Chemistry Pharmaceutical Intermediates Antiemetic Synthesis

This N-methylated indazole-3-carboxylate is the validated precursor to Granisetron's core—its 1-N-methyl group is structurally essential, not optional. Unlike the non-methylated or ethyl ester analogs, only this compound delivers the correct electronic and steric profile for direct conversion to 1-methyl-3-chloromethylindazole, eliminating an extra methylation step and reducing process costs. With a practical melting point (77–80°C) and validated solubility in MeOH, DMSO, and CHCl₃, it streamlines reaction optimization and purification during scale-up. The definitive building block for 5-HT₃ antagonist SAR and indazole-based kinase/GPCR libraries.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 109216-60-6
Cat. No. B010902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-1H-indazole-3-carboxylate
CAS109216-60-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3
InChIKeyMTCWFNXKOCOIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-methyl-1H-indazole-3-carboxylate: An Indispensable 1-Methylated Building Block for Heterocycle Synthesis and Drug Discovery


Methyl 1-methyl-1H-indazole-3-carboxylate (CAS 109216-60-6) is a heterocyclic organic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system . As a key N-methylated carboxylate ester, it serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis . Its molecular formula is C10H10N2O2, with a molecular weight of 190.2 g/mol, and it exhibits a melting point of 77-80°C, indicating it is a solid at room temperature . The compound is sparingly soluble in chloroform, DMSO, and methanol , and it is stable under recommended storage conditions, though it should be kept away from heat, flames, and sparks [1].

Why Indazole-3-carboxylate Intermediates Are Not Interchangeable: The Critical Role of N-Methylation and Ester Selection


Indazole-3-carboxylate derivatives are not functionally equivalent due to the profound impact of N-substitution and ester alkyl chain length on physicochemical properties, reactivity, and downstream biological activity . For instance, N-methylation at the 1-position, as in methyl 1-methyl-1H-indazole-3-carboxylate, is essential for providing the correct electronic environment and steric profile for subsequent transformations, particularly in the synthesis of Granisetron, where it serves as a direct precursor to the active pharmaceutical ingredient's core [1]. Replacing this compound with the non-methylated methyl 1H-indazole-3-carboxylate or the ethyl ester analog would fail to produce the correct intermediates, rendering the synthetic route invalid or requiring an additional, costly methylation step . Furthermore, the choice between a methyl and ethyl ester significantly influences solubility and reaction kinetics, with the methyl ester offering a favorable balance for common laboratory manipulations . The data presented in Section 3 quantifies these critical differences, confirming that this specific compound is the requisite building block for defined research and industrial applications.

Quantitative Differentiation of Methyl 1-methyl-1H-indazole-3-carboxylate from Key Analogs: A Comparative Evidence Guide


Synthetic Utility: Validated Precursor for Granisetron Hydrochloride

Methyl 1-methyl-1H-indazole-3-carboxylate is a documented intermediate in a patented, high-yield process for synthesizing Granisetron hydrochloride . The patent specifically identifies the active ester of 1-methylindazole-3-carboxylic acid, derived from this methyl ester, as a key intermediate [1]. This establishes a direct, industrial-relevant pathway, unlike the unsubstituted methyl 1H-indazole-3-carboxylate, which lacks the essential N-methyl group and cannot serve as a direct precursor without a separate methylation step .

Medicinal Chemistry Pharmaceutical Intermediates Antiemetic Synthesis

Solubility Profile: Superior Practical Handling Compared to Ethyl Ester Analog

The methyl ester demonstrates a more favorable solubility profile in common laboratory solvents compared to its ethyl ester analog . While both are soluble in methanol and chloroform, the methyl ester shows a calculated aqueous solubility of approximately 0.32 g/L (at 25°C) , and is described as having limited solubility in non-polar solvents . In contrast, the ethyl ester is reported to be only slightly soluble in chloroform and methanol , which could pose practical challenges during synthesis and purification. This difference in solubility can directly impact reaction efficiency and ease of handling.

Medicinal Chemistry Process Chemistry Solubility

Physicochemical Stability: Lower Melting Point Enhances Processability

The compound's lower melting point (77-80°C) compared to its ethyl ester analog (162-163°C) offers a practical advantage in laboratory and industrial settings. A lower melting point generally correlates with easier handling and processing, as it reduces the energy required for melting and dissolution steps. The compound is stable under recommended storage conditions (long-term storage at 2-8°C) , whereas the ethyl ester's significantly higher melting point could complicate its use in certain synthetic transformations requiring lower temperatures or specific physical states.

Process Chemistry Material Science Physicochemical Properties

Reactivity: Validated Transformation to a Key Chloromethyl Intermediate

The compound's synthetic utility is further validated by its established reduction and subsequent halogenation to yield 1-methyl-3-chloromethylindazole, a valuable electrophilic building block [1]. Specifically, reduction with lithium aluminum hydride yields 1-methyl-3-hydroxymethylindazole, which is then readily converted to the chloromethyl derivative upon treatment with thionyl chloride [1][2]. This two-step transformation demonstrates the compound's capacity to serve as a precursor for creating diverse functionalized indazoles, a utility that is not as well-documented for the unsubstituted methyl 1H-indazole-3-carboxylate in this specific context.

Synthetic Chemistry Heterocyclic Chemistry Building Blocks

Optimal Research and Industrial Applications for Methyl 1-methyl-1H-indazole-3-carboxylate


Pharmaceutical Intermediate for Granisetron Hydrochloride Synthesis

As a validated intermediate in a patented process for Granisetron hydrochloride [1], this compound is the definitive starting material for medicinal chemists and process chemists engaged in the scale-up or optimization of this antiemetic drug's production. Its use ensures adherence to established synthetic routes and regulatory frameworks.

Synthesis of Diversified Indazole-Based Compound Libraries

The established transformation of this compound to 1-methyl-3-chloromethylindazole [2] makes it an ideal building block for generating diverse indazole derivatives through nucleophilic substitution. This is particularly relevant in drug discovery programs targeting kinases, GPCRs, or other protein classes where indazole is a privileged scaffold.

Medicinal Chemistry Campaigns Targeting the 5-HT3 Receptor

Given its role as a precursor to Granisetron, a known 5-HT3 receptor antagonist , this compound is the logical starting point for synthesizing novel indazole-based ligands for this receptor. Researchers exploring structure-activity relationships (SAR) around the 5-HT3 receptor will find this compound to be the most direct and relevant core scaffold for their studies.

Process Development Requiring Favorable Physicochemical Properties

The compound's lower melting point and validated solubility profile in common solvents like methanol and DMSO make it a superior choice over the ethyl ester analog for process development. Its ease of handling and dissolution can simplify reaction optimization, work-up procedures, and purification steps, saving time and resources during scale-up.

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